Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI)
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Overview
Description
Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a 4-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole core. The final step involves the sulfonylation of the piperidine ring with 4-nitrobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenylsulfonyl group is crucial for its binding affinity and specificity, while the benzimidazole core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-indole
- 2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-pyrrole
Uniqueness
Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core differentiates it from similar compounds with indole or pyrrole cores, providing unique binding characteristics and reactivity .
Biological Activity
Piperidine derivatives, particularly those incorporating a benzimidazole moiety, have garnered attention for their diverse biological activities. The compound Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) is notable for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The structural formula of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) can be represented as follows:
Key Structural Features
- Piperidine Ring : A six-membered ring that contributes to the compound's pharmacological properties.
- Benzimidazole Moiety : Known for its role in various biological activities, particularly in inhibiting specific enzymes.
- Nitrophenylsulfonyl Group : Enhances the compound's reactivity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- exhibit significant anticancer effects. For instance, studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: Inhibition of NLRP3 Inflammasome
A study highlighted that certain benzimidazole derivatives could inhibit the NLRP3 inflammasome, a crucial component in inflammatory responses linked to cancer progression. Compounds derived from piperidine structures demonstrated a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting their potential as anti-inflammatory agents in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of Piperidine derivatives have been widely studied. In vitro evaluations have shown that these compounds possess moderate to strong activity against several bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
These findings suggest that piperidine derivatives could serve as potential candidates for developing new antibiotics .
Enzyme Inhibition
Piperidine compounds have also been investigated for their enzyme inhibitory activities. Notably, they exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease:
Compound | Enzyme Target | IC50 Value (µM) |
---|---|---|
Piperidine Derivative 1 | AChE | 0.63 ± 0.001 |
Piperidine Derivative 2 | Urease | 2.14 ± 0.003 |
These results indicate that such compounds may be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
Mechanistic Insights
The biological activity of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- is attributed to its ability to interact with various biological targets:
- Protein-Ligand Binding : Computational simulations suggest specific binding sites on target proteins, enhancing the understanding of how these compounds exert their effects.
- Signal Pathway Modulation : The inhibition of key enzymes involved in inflammatory pathways further supports their therapeutic potential.
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-22(24)14-5-7-15(8-6-14)27(25,26)21-11-9-13(10-12-21)18-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXUMCLNCBLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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